molecular formula C22H28N2O4 B3844706 1-{4-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B3844706
M. Wt: 384.5 g/mol
InChI Key: IKKPBMMIDRAKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential uses in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. Activation of these receptors has been shown to modulate neurotransmitter release and neuronal activity, which may underlie the observed effects of TFMPP.
Biochemical and physiological effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including anxiogenic and hallucinogenic properties. In animal studies, TFMPP has been shown to increase anxiety-like behavior and alter sensory perception. TFMPP has also been shown to have potential therapeutic effects in certain pathological conditions, such as depression and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its selectivity for specific serotonin receptors, which allows for more targeted investigation of their roles in various physiological and pathological processes. However, TFMPP also has limitations, such as its potential for off-target effects and the need for careful dosing to avoid confounding results.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is the development of more selective agonists or antagonists for specific serotonin receptors, which could provide more targeted tools for investigating their roles in the brain. Another area of interest is the investigation of the potential therapeutic effects of TFMPP in various pathological conditions, such as anxiety and depression. Finally, further research is needed to better understand the exact mechanisms of action of TFMPP and its effects on neuronal activity and neurotransmitter release.

Scientific Research Applications

TFMPP has been extensively studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. TFMPP has been used to investigate the role of these receptors in various physiological and pathological processes, such as anxiety, depression, and addiction.

properties

IUPAC Name

1-[4-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-16(25)17-5-7-19(8-6-17)24-11-9-23(10-12-24)15-18-13-21(27-3)22(28-4)14-20(18)26-2/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKPBMMIDRAKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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